Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18182505
InChI: InChI=1S/C11H21NO3/c1-4-15-9(13)10(2,3)11(14)5-7-12-8-6-11/h12,14H,4-8H2,1-3H3
SMILES:
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate

CAS No.:

Cat. No.: VC18182505

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate -

Specification

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate
Standard InChI InChI=1S/C11H21NO3/c1-4-15-9(13)10(2,3)11(14)5-7-12-8-6-11/h12,14H,4-8H2,1-3H3
Standard InChI Key XZCPBQVUAKVYGO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)(C)C1(CCNCC1)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate (IUPAC name: ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate; hydrochloride salt: C₁₁H₂₂ClNO₃) consists of a piperidine ring substituted at the 4-position with both a hydroxyl group and a 2-methylpropanoate ethyl ester. The hydrochloride salt form, documented in source, incorporates a chlorine atom, increasing its molecular weight to 251.75 g/mol compared to the free base (252 Da).

Structural Highlights:

  • Piperidine Core: A six-membered saturated ring with one nitrogen atom, contributing to basicity and potential receptor interactions.

  • 4-Hydroxy Substitution: Enhances hydrophilicity and hydrogen-bonding capacity.

  • Ethyl 2-Methylpropanoate Ester: Introduces steric bulk and lipophilicity, influencing membrane permeability.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₂₁NO₃ (free base)
C₁₁H₂₂ClNO₃ (hydrochloride)
Molecular Weight252 Da (free base)
251.75 g/mol (hydrochloride)
SMILES NotationCCOC(=O)C(C)(C)C1(CCNCC1)O
SolubilityNot fully characterized

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves nucleophilic substitution between 4-hydroxypiperidine and ethyl 2-bromo-2-methylpropanoate under controlled conditions. This reaction proceeds via an SN2 mechanism, leveraging the nucleophilicity of the piperidine nitrogen to displace bromide from the ester precursor.

Future Research Directions

Elucidating Biological Activity

  • In Vitro Assays: Prioritize screening against neurotransmitter receptors (e.g., muscarinic, nicotinic) to identify binding affinities .

  • ADMET Profiling: Characterize absorption, distribution, metabolism, excretion, and toxicity to assess therapeutic viability.

Synthetic Advancements

  • Catalytic Methods: Explore transition-metal catalysts to improve yield and stereoselectivity.

  • Salt Forms: Investigate alternative salts (e.g., sulfate, citrate) to modulate solubility and bioavailability.

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